molecular formula C8H9BCl2O3 B1323009 (3,5-Dichloro-4-ethoxyphenyl)boronic acid CAS No. 1107604-10-3

(3,5-Dichloro-4-ethoxyphenyl)boronic acid

Cat. No.: B1323009
CAS No.: 1107604-10-3
M. Wt: 234.87 g/mol
InChI Key: IZNJKZLGWKWHGT-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Scientific Research Applications

(3,5-Dichloro-4-ethoxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Safety and Hazards

“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-ethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-ethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-ethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • 3,4-Dichlorophenylboronic acid
  • 4-Ethoxyphenylboronic acid
  • 3,5-Dichlorophenylboronic acid

Comparison: (3,5-Dichloro-4-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3,4-dichlorophenylboronic acid, the additional ethoxy group in this compound can provide different electronic and steric effects, potentially leading to variations in reaction outcomes .

Properties

IUPAC Name

(3,5-dichloro-4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNJKZLGWKWHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629663
Record name (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107604-10-3
Record name (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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